

Data Presentation: Endogenous Levels of Maresin 1 and Related Mediators

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Compound of Interest

Compound Name: 7(S)-Maresin 1

Cat. No.: B595119

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The following tables summarize the quantitative data for Maresin 1 (MaR1) and its related compounds, including 7(S),14S-diHDHA, in various human and murine tissues and fluids. The concentrations are typically in the picogram (pg) to nanogram (ng) range, highlighting their potency. Quantification is predominantly performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Table 1: Endogenous Levels of Maresin 1 and Related Compounds in Human Tissues and Fluids

Tissue/Fluid	Condition	Mediator	Concentration	Reference
Plasma	Healthy Volunteers	Sum of Maresins	Mean values reported, specific concentration not detailed	[1]
Plasma	Chronic Rhinosinusitis with Nasal Polyps (CRSwNP)	Sum of Maresins	Significantly decreased compared to healthy controls	[1]
Nasal Secretions	Healthy Volunteers	Sum of Maresins	Mean values reported, specific concentration not detailed	[1]
Nasal Secretions	CRSwNP	Sum of Maresins	Significantly upregulated compared to healthy controls	[1]
Serum	Healthy	MaR1	21.2 ± 7.2 pg/mL	[2]
Serum	Post-menopausal Osteoporosis (PMOP)	MaR1	124.68 ± 31.35 pg/mL	[3]
Serum	Osteopenia	MaR1	140.1 ± 30.5 pg/mL	[3]
Serum	Healthy (Post-menopausal)	MaR1	167.4 ± 24.9 pg/mL	[3]
Lymph Nodes (Axillary)	Healthy	MCTR1	0.8 ± 0.2 pg/mg	[4]
Lymph Nodes (Axillary)	Healthy	MCTR2	0.3 ± 0.1 pg/mg	[4]

Lymph Nodes (Axillary)	Healthy	MCTR3**	0.5 ± 0.1 pg/mg	[4]
Macrophages (from LAP patients)	Localized Aggressive Periodontitis	MaR1	Reduced levels compared to healthy controls	[2]

*Sum of Maresins includes MaR1, 7S,14S-diHDHA, MaR2, and their metabolites.[1] **Maresin conjugates in tissue regeneration (MCTR) are peptide-lipid conjugates derived from Maresin 1.

Table 2: Endogenous Levels of Maresin 1 and Related Compounds in Murine Tissues and Fluids

Tissue/Fluid	Condition	Mediator	Concentration	Reference
Peritoneal Exudate	E. coli induced peritonitis (4h post-infection)	MaR1	2.2 ± 0.4 pg/lavage	[5]
Lung Homogenate	HCl-induced acute lung injury (24h post-injury)	MaR1	Levels detected, specific concentration not detailed	[6]
Endometrial Cancer Tumor	High-Fat Diet	MaR1	Decreased expression compared to lean diet	[7]

Experimental Protocols

The quantification of **7(S)-Maresin 1** and other specialized pro-resolving mediators from biological matrices is a challenging analytical task due to their low endogenous concentrations and susceptibility to degradation. The gold-standard methodology is liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity.

Sample Collection and Storage

Proper sample handling is critical to prevent the degradation of lipid mediators.

- **Blood:** Collect whole blood in tubes containing an anticoagulant (e.g., EDTA). Centrifuge immediately at a low speed to separate plasma. Add an antioxidant, such as butylated hydroxytoluene (BHT), to the plasma.
- **Tissues:** Harvest tissues immediately and snap-freeze in liquid nitrogen.
- **Storage:** Store all samples at -80°C until extraction.

Lipid Mediator Extraction

Solid-phase extraction (SPE) is the most common method for extracting and concentrating lipid mediators from biological samples.

- **Sample Preparation:**
 - Thaw the biological sample (e.g., plasma, tissue homogenate) on ice.
 - Add a solution of deuterated internal standards (e.g., d5-MaR1) to the sample to allow for accurate quantification and to account for sample loss during extraction.
 - Precipitate proteins by adding two volumes of cold methanol.
 - Centrifuge to pellet the precipitated protein.
- **Solid-Phase Extraction (SPE):**
 - Condition a C18 SPE cartridge with methanol followed by water.
 - Load the supernatant from the protein precipitation step onto the SPE cartridge.
 - Wash the cartridge with a low percentage of methanol in water to remove polar impurities.
 - Elute the lipid mediators with methyl formate or a high percentage of methanol.
 - Evaporate the eluate to dryness under a stream of nitrogen.

- Reconstitute the dried extract in a small volume of the initial mobile phase for LC-MS/MS analysis.

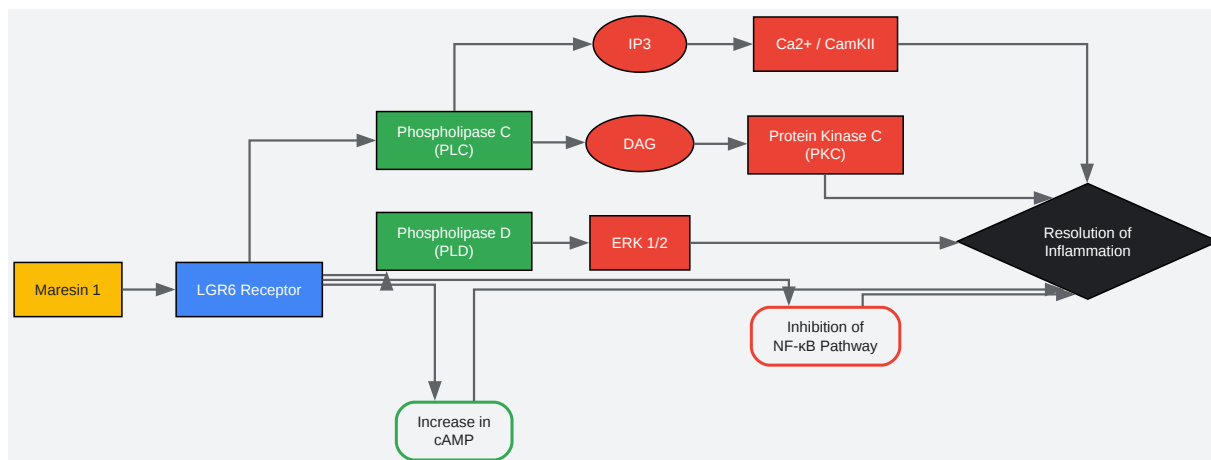
LC-MS/MS Analysis

- Liquid Chromatography (LC):
 - Column: A C18 reversed-phase column is typically used for the separation of lipid mediators.
 - Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile) with a weak acid (e.g., acetic acid or formic acid) is employed to achieve separation.
 - Gradient: A typical gradient starts with a lower organic phase concentration, which is gradually increased to elute the more hydrophobic analytes.
- Tandem Mass Spectrometry (MS/MS):
 - Ionization: Electrospray ionization (ESI) in the negative ion mode is used to generate ions of the lipid mediators.
 - Detection: Multiple Reaction Monitoring (MRM) is the most common acquisition mode. In MRM, specific precursor-to-product ion transitions for each analyte and internal standard are monitored, providing high selectivity and sensitivity. For **7(S)-Maresin 1**, the precursor ion $[M-H]^-$ is m/z 359.2, and characteristic product ions are monitored for quantification.

Mandatory Visualizations

Signaling Pathways of Maresin 1

Maresin 1 exerts its pro-resolving and anti-inflammatory effects through various signaling pathways. A key receptor for MaR1 is the Leucine-rich repeat-containing G protein-coupled receptor 6 (LGR6). Activation of LGR6 can trigger multiple downstream signaling cascades.

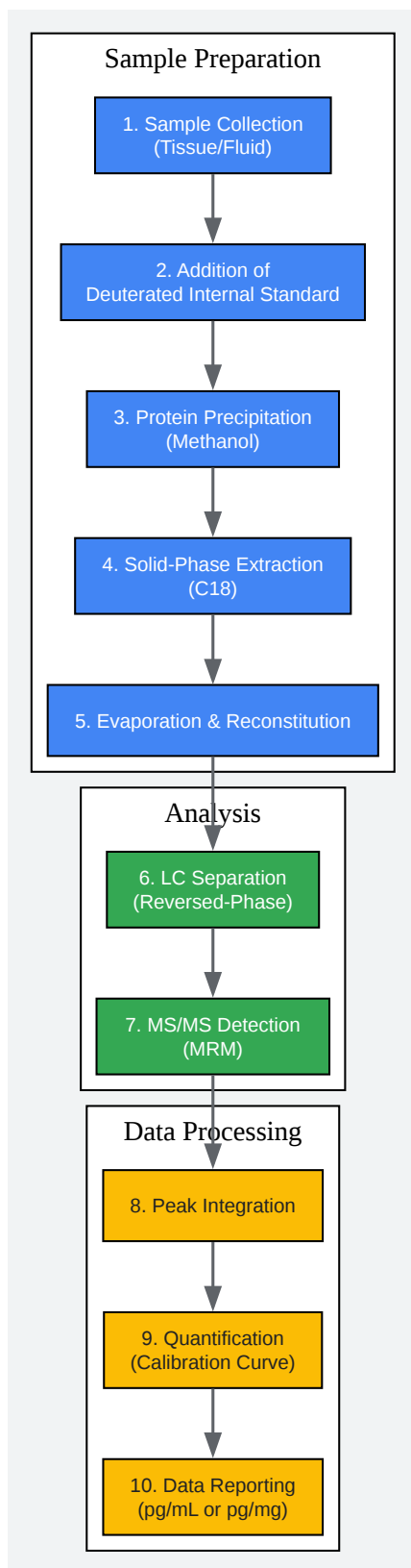


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Caption: Signaling pathways activated by Maresin 1.

Experimental Workflow for 7(S)-Maresin 1 Quantification

The following diagram illustrates the typical workflow for the quantification of 7(S)-Maresin 1 from biological samples using LC-MS/MS.



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Caption: Workflow for **7(S)-Maresin 1** quantification.

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